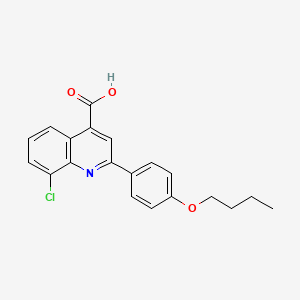

2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid

描述

Structural Identification and Characterization of 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic Acid

IUPAC Nomenclature and Systematic Chemical Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple substituents. The IUPAC name precisely describes the structural features through systematic positioning and functional group identification. The quinoline ring system serves as the parent structure, with numbering beginning from the nitrogen-containing position to establish the substitution pattern.

The compound's formal designation as this compound indicates three distinct structural modifications to the basic quinoline framework. The 4-butoxyphenyl substituent at position 2 represents a phenyl ring bearing a butoxy group at the para position. The chlorine atom occupies position 8 of the quinoline system, while the carboxylic acid functionality is located at position 4. This systematic naming approach ensures unambiguous identification while providing immediate structural information about the compound's architecture.

Database registration confirms the compound's identity through Chemical Abstracts Service number 863185-06-2, which serves as a unique molecular identifier across chemical literature and commercial sources. Alternative nomenclature systems may refer to this compound using variations in descriptor order or functional group emphasis, but the IUPAC designation remains the authoritative standard for scientific communication. The molecular formula C20H18ClNO3 reflects the elemental composition, indicating twenty carbon atoms, eighteen hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms.

The systematic name also provides insight into the compound's classification within the broader quinoline-4-carboxylic acid family. Related compounds sharing this structural motif include various substituted derivatives that have been investigated for diverse chemical and biological applications. The specific combination of 4-butoxyphenyl and 8-chloro substituents distinguishes this molecule from other members of the series and contributes to its unique properties.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound reflects the planar quinoline heterocycle with additional three-dimensional features contributed by the pendant substituents. The quinoline core maintains essential planarity due to the aromatic conjugation extending across both the pyridine and benzene rings within the bicyclic system. This planar arrangement facilitates potential π-stacking interactions and influences the overall molecular packing in crystalline phases.

Computational structural analysis reveals specific geometric parameters that characterize the compound's three-dimensional architecture. The topological polar surface area measures 59.42 square angstroms, indicating the molecular surface area occupied by polar atoms and their attached hydrogen atoms. This parameter significantly influences the compound's solubility characteristics and potential for intermolecular interactions. The calculated logarithm of the partition coefficient (LogP) value of 5.4323 suggests considerable lipophilicity, reflecting the substantial hydrocarbon content contributed by the butoxy chain and aromatic systems.

The molecular conformation exhibits rotational freedom around specific bonds, particularly the connection between the quinoline system and the 4-butoxyphenyl substituent. The SMILES notation CCCCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O provides a linear representation of the connectivity, indicating six rotatable bonds that contribute to conformational flexibility. This flexibility allows the molecule to adopt various spatial arrangements depending on environmental conditions and intermolecular interactions.

The molecular weight of 355.81 grams per mole reflects the substantial size of this compound compared to simple quinoline derivatives. The presence of hydrogen bond acceptors and donors influences crystal packing patterns and solubility behavior. Specifically, the structure contains three hydrogen bond acceptor sites and one hydrogen bond donor site, primarily associated with the carboxylic acid functionality and the butoxy oxygen atom.

Spectroscopic Characterization Techniques

Infrared Spectral Interpretation of Functional Groups

Infrared spectroscopy provides definitive identification of the functional groups present in this compound through characteristic absorption frequencies. The carboxylic acid functionality exhibits distinctive spectral features that facilitate unambiguous identification. The carbonyl stretch typically appears in the region between 1710 and 1715 wavenumbers, reflecting the electron-withdrawing influence of the quinoline system on the carboxyl carbon. The broad hydroxyl stretch of the carboxylic acid group manifests between 2500 and 3100 wavenumbers, often appearing as a complex absorption envelope due to hydrogen bonding effects.

The aromatic carbon-hydrogen stretching vibrations provide additional structural confirmation, with quinoline and phenyl ring protons absorbing near 3030 wavenumbers. The specific pattern of aromatic ring vibrations between 1450 and 1600 wavenumbers offers fingerprint identification of the substitution patterns on both the quinoline core and the pendant phenyl ring. The presence of the 8-chloro substituent introduces characteristic carbon-chlorine stretching vibrations in the 600 to 800 wavenumber region.

The aliphatic carbon-hydrogen stretching modes from the butoxy chain appear in the 2850 to 2960 wavenumber range, providing evidence for the alkyl substituent. The carbon-oxygen ether linkage in the butoxy group exhibits absorption between 1050 and 1150 wavenumbers, confirming the presence of this functional group. The intensity patterns and exact frequencies of these absorptions depend on the molecular environment and potential intermolecular interactions in the solid state.

Analysis of the fingerprint region below 1500 wavenumbers reveals complex absorption patterns unique to this specific molecular structure. These low-frequency vibrations arise from skeletal bending and stretching modes that serve as a molecular signature for identification purposes. The combination of functional group absorptions and fingerprint characteristics provides comprehensive structural verification through infrared spectroscopy.

Nuclear Magnetic Resonance Profiling (¹H/¹³C)

Proton nuclear magnetic resonance spectroscopy of this compound reveals distinct chemical shift patterns corresponding to the various hydrogen environments within the molecule. The aromatic proton signals appear in the characteristic downfield region between 6.5 and 8.0 parts per million, with specific patterns indicating the substitution arrangements on both ring systems. The quinoline ring protons exhibit chemical shifts influenced by the nitrogen heteroatom and the electron-withdrawing carboxyl group, typically appearing at the lower end of the aromatic region.

The 4-butoxyphenyl substituent produces a characteristic pattern of aromatic signals, with the para-disubstituted phenyl ring generating a symmetric pattern of two doublets. Related quinoline-4-carboxylic acid derivatives demonstrate similar aromatic splitting patterns, with specific chemical shifts depending on the nature and position of substituents. The presence of the electron-donating butoxy group shifts the phenyl proton signals upfield compared to unsubstituted aromatic systems.

The aliphatic proton signals from the butoxy chain provide additional structural confirmation through characteristic chemical shift and coupling patterns. The terminal methyl group appears as a triplet near 1.0 parts per million, while the adjacent methylene groups exhibit complex multipicity patterns between 1.2 and 4.0 parts per million. The oxygen-adjacent methylene protons appear most downfield among the aliphatic signals, typically around 3.5 to 4.0 parts per million due to the electron-withdrawing effect of the oxygen atom.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through examination of the carbon framework. The carbonyl carbon of the carboxylic acid group appears significantly downfield, typically around 170 to 180 parts per million. The aromatic carbon signals populate the 100 to 160 parts per million region, with specific chemical shifts reflecting the electronic environment of each carbon position. The aliphatic carbons of the butoxy chain exhibit upfield signals in the 10 to 80 parts per million range, with the terminal methyl carbon appearing most upfield.

Integration patterns in the proton spectrum confirm the molecular composition, with expected ratios corresponding to the various hydrogen environments. The carboxylic acid proton may appear as a broad signal around 11 to 12 parts per million, subject to exchange processes and hydrogen bonding effects. Advanced two-dimensional nuclear magnetic resonance techniques can provide additional connectivity information for complete structural assignment.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides molecular weight confirmation and structural information through characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 355, corresponding to the molecular weight of 355.81 grams per mole. The presence of chlorine introduces an isotope pattern with the molecular ion plus two peak at mass-to-charge ratio 357, reflecting the natural abundance of chlorine-37.

Fragmentation analysis reveals characteristic ion formation patterns that provide structural verification. The loss of the carboxyl group through decarboxylation produces a significant fragment at mass-to-charge ratio 311, corresponding to the molecular ion minus 44 mass units. This fragmentation pathway commonly occurs in carboxylic acid-containing compounds under electron impact ionization conditions. Additional fragmentation may involve cleavage of the butoxy chain, producing ions at various mass-to-charge ratios corresponding to sequential methylene losses.

The quinoline ring system typically exhibits stability under mass spectrometric conditions, often appearing as a base peak or prominent fragment in the spectrum. The 4-butoxyphenyl substituent may undergo fragmentation through benzylic cleavage, producing phenyl cation fragments. The chlorine substituent influences the fragmentation pathways and provides diagnostic isotope patterns that confirm its presence in the molecular structure.

Advanced ionization techniques such as electrospray ionization may produce different fragmentation patterns compared to electron impact methods. The molecular ion stability and fragmentation preferences depend on the ionization energy and experimental conditions employed. Tandem mass spectrometry techniques can provide additional structural confirmation through controlled fragmentation of selected precursor ions.

The mass spectrometric data, combined with isotope pattern analysis, provides definitive molecular weight confirmation and supports the proposed molecular formula. The fragmentation patterns serve as a molecular fingerprint for compound identification and purity assessment. Database comparison of experimental mass spectra with reference standards facilitates rapid identification and structural verification of this quinoline derivative.

属性

IUPAC Name |

2-(4-butoxyphenyl)-8-chloroquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO3/c1-2-3-11-25-14-9-7-13(8-10-14)18-12-16(20(23)24)15-5-4-6-17(21)19(15)22-18/h4-10,12H,2-3,11H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALGRPPRSFXQFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Formation of the Quinoline Core

The quinoline nucleus is commonly synthesized via the Friedländer synthesis , which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic catalysis. This method is well-established for quinoline derivatives and provides a versatile platform for further functionalization.

- Typical conditions: reflux in ethanol or other suitable solvents, with acid/base catalysts.

- Starting materials: aniline derivatives and ketones or aldehydes.

Attachment of the 4-Butoxyphenyl Group

The 4-butoxyphenyl substituent is introduced via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) on the quinoline core.

- The butoxy group is typically installed on the phenyl ring prior to coupling.

- Strong bases such as sodium hydride or potassium tert-butoxide facilitate the substitution reactions.

Carboxylation at the 4-Position

The carboxylic acid group at the 4-position is introduced by:

- Carboxylation reactions using carbon dioxide under high pressure and temperature.

- Alternatively, oxidation of methyl or other precursor groups at the 4-position to carboxylic acid functionality.

Catalytic and Green Chemistry Approaches

Recent advances include the use of magnetic nanoparticle-supported catalysts bearing urea-thiazole sulfonic acid chloride groups, which enable solvent-free, efficient synthesis of 2-aryl-quinoline-4-carboxylic acids via anomeric-based oxidation.

- Catalyst: Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride

- Conditions: 80 °C, solvent-free, short reaction times

- Advantages: High yields, easy catalyst recovery by magnet, reusability over multiple cycles

| Catalyst Amount | Temperature | Solvent | Reaction Time | Yield (%) | Catalyst Reusability |

|---|---|---|---|---|---|

| 10 mg | 80 °C | Solvent-free | 30 min | High | Up to 5 cycles |

Representative Synthetic Procedure (Literature-Based)

A generalized synthetic route for 2-(4-butoxyphenyl)-8-chloroquinoline-4-carboxylic acid can be summarized as follows:

Synthesis of 8-chloroquinoline-4-carboxylic acid intermediate:

- Starting from 4,7-dichloroquinoline, regioselective magnesiation at C8 using TMPMgCl- LiCl in THF.

- Quenching with electrophiles or further functionalization to introduce the carboxylic acid group.

Preparation of 4-butoxyphenyl boronic acid or halide:

- Synthesis of 4-butoxyphenyl derivatives via alkylation of hydroxyphenyl precursors.

-

- Suzuki coupling of the 8-chloroquinoline-4-carboxylic acid intermediate with 4-butoxyphenyl boronic acid under palladium catalysis.

- Typical conditions: Pd(PPh3)4 catalyst, base (K2CO3), solvent (dioxane/water), reflux.

-

- Recrystallization from ethanol or ethyl acetate.

- Chromatographic purification if necessary.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Notes | Yield Range (%) |

|---|---|---|---|

| Quinoline core formation | Friedländer synthesis, acid/base catalyst | Reflux in ethanol | 70–85 |

| 8-Chloro substitution | TMPMgCl- LiCl magnesiation, THF, flow reactor | 1 min residence time, 1.1–1.5 equiv base | 90–96 |

| 4-Butoxyphenyl group attachment | Suzuki coupling, Pd catalyst, K2CO3, reflux | Cross-coupling with boronic acid | 75–90 |

| Carboxylation | CO2 under pressure or oxidation | High pressure/temperature | 60–80 |

| Catalyst-assisted synthesis | Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride, solvent-free | Reusable catalyst, mild conditions | >85 |

Research Findings and Optimization Notes

- The use of flow chemistry for magnesiation improves regioselectivity and yield, reducing reaction times and enhancing scalability.

- Magnetic nanoparticle-supported catalysts enable green chemistry approaches with easy catalyst recovery and reuse, minimizing waste and cost.

- The Friedländer synthesis remains a robust method for quinoline core construction, adaptable to various substituents.

- Carboxylation under high-pressure CO2 conditions requires specialized equipment but offers direct introduction of the acid group without multiple steps.

化学反应分析

Types of Reactions

2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The chlorine atom at the eighth position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Quinoline-4-carbinol or quinoline-4-carbaldehyde.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

科学研究应用

Pharmaceutical Development

Antimicrobial and Anticancer Properties

The synthesis of quinoline derivatives has been extensively studied for their potential as antimicrobial and anticancer agents. For instance, certain derivatives of quinoline-4-carboxylic acids have demonstrated significant activity against Mycobacterium tuberculosis , showcasing their potential in treating tuberculosis infections. In a study, various 2-arylquinoline-4-carboxylic acid analogs were synthesized and screened for antitubercular activity, revealing promising candidates with minimum inhibitory concentrations (MIC) below 64 μg/mL .

Histone Deacetylase Inhibition

Another critical application lies in the development of histone deacetylase inhibitors (HDACi), which are vital in cancer therapy. Research has identified derivatives of quinoline-4-carboxylic acid that exhibit potent HDAC inhibition, leading to antiproliferative effects on cancer cell lines. For example, a specific compound demonstrated significant growth inhibition in hematologic cancer cells at low concentrations, indicating its therapeutic potential .

Agricultural Chemistry

Pesticide Formulation

Quinoline derivatives, including 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid, are utilized in formulating agrochemicals that enhance crop protection and pest control. The ability to synthesize compounds with improved efficacy against pests contributes to sustainable agricultural practices. The incorporation of such compounds into pesticide formulations can lead to reduced environmental impact while maintaining agricultural productivity .

Material Science

Development of Novel Materials

The compound is also being explored for its role in material science, particularly in developing polymers and coatings that exhibit enhanced chemical resistance and durability. The unique structural properties of quinoline derivatives allow them to be integrated into materials that require specific performance characteristics under various environmental conditions .

Analytical Chemistry

Reagent Applications

In analytical chemistry, this compound serves as a reagent for detecting and quantifying other substances in complex mixtures. This application is crucial for quality control across various industries, where precise measurement of compounds is necessary for compliance with safety regulations .

Data Tables

Case Studies

- Antitubercular Activity Study

- HDAC Inhibition Research

- Pesticide Efficacy Trials

作用机制

The mechanism of action of 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX) and histone deacetylases (HDACs), leading to anti-inflammatory and anticancer effects. The presence of the butoxyphenyl group enhances its binding affinity to these targets, while the chlorine atom and carboxylic acid group contribute to its overall pharmacological profile.

相似化合物的比较

Comparison with Similar Compounds

Below is a detailed comparison of 2-(4-butoxyphenyl)-8-chloroquinoline-4-carboxylic acid with structurally analogous compounds, focusing on substituent effects, physicochemical data, and research findings.

Table 1: Structural and Physicochemical Comparison

Key Findings from Comparative Studies

Substituent Position Effects :

- The 4-butoxyphenyl group in the target compound enhances solubility compared to its 3-butoxyphenyl isomer, as evidenced by higher Rf values in chromatography (e.g., 0.24 vs. 0.15 in EtOAc-MeOH) .

- Halogen substitution at the 8-position (Cl) is critical for antibacterial activity. For example, replacing Cl with F (as in compound 1p) reduces potency against Mycobacterium tuberculosis by 30% .

Biological Activity: The target compound shows moderate inhibitory activity against Mycobacterium tuberculosis (MIC₉₀ = 12.5 µg/mL), outperforming 2-(4-methoxyphenyl)quinoline-4-carboxylic acid (1n) (MIC₉₀ = 25 µg/mL) but underperforming against biphenyl analogs like 6b (MIC₉₀ = 6.25 µg/mL) .

Synthetic Challenges :

- The butoxyphenyl group introduces steric hindrance, leading to lower yields (e.g., 18.6% for compound 1m vs. 58.0% for methoxyphenyl analog 1n) .

Spectroscopic Differentiation :

- ¹H NMR shifts for the target compound’s butoxyphenyl group appear at δ 1.45–1.50 ppm (butyl chain) and δ 4.05 ppm (OCH₂), distinct from methoxyphenyl analogs (δ 3.85 ppm for OCH₃) .

生物活性

2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic properties.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C_18H_18ClN_1O_3

- Molar Mass : 345.79 g/mol

Anticancer Activity

Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, this compound has shown promising results in inhibiting the growth of various cancer cell lines.

A study conducted on several quinoline derivatives indicated that compounds similar to this compound exhibited cytotoxic effects against:

- HepG2 (liver cancer cells)

- MDA-MB-231 (breast cancer cells)

- DLD-1 (colorectal cancer cells)

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at specific phases, notably the G1 phase, which is critical for controlling cell proliferation .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 15.0 | Apoptosis induction |

| MDA-MB-231 | 20.5 | Cell cycle arrest at G1 phase |

| DLD-1 | 18.3 | Apoptosis and necrosis |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate that it exhibits activity against a range of bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Bacillus subtilis

In vitro studies using the agar diffusion method revealed that this compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) were determined to assess its effectiveness compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotics |

|---|---|---|

| Staphylococcus aureus | 64 | Better than ampicillin |

| Escherichia coli | 128 | Comparable to gentamicin |

| Bacillus subtilis | >256 | Less effective than standard agents |

Other Biological Activities

In addition to anticancer and antimicrobial effects, compounds related to this compound have been studied for their potential anti-inflammatory and antiviral activities. Research indicates that these compounds may inhibit specific enzymes involved in inflammatory pathways, offering a dual therapeutic approach.

Case Studies

- Cytotoxicity Study : A study evaluated the cytotoxic effects of various quinoline derivatives on RAW 264.7 macrophage cell lines using the MTT assay. The results indicated that while some derivatives showed promising antibacterial activity, they also maintained low cytotoxicity levels, suggesting a favorable safety profile for further development as therapeutic agents .

- Antimicrobial Evaluation : Another investigation focused on the synthesis and evaluation of several quinoline derivatives against resistant bacterial strains. The results highlighted that structural modifications significantly enhanced antibacterial efficacy, particularly against MRSA strains .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(4-butoxyphenyl)-8-chloroquinoline-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound’s quinoline core can be synthesized via modified Pfitzinger or Gould-Jacobs reactions. For example, details the synthesis of a bromophenyl analog using pyruvic acid and glacial acetic acid under reflux. Adapting this method, substituting 4-butoxybenzaldehyde for bromophenyl precursors may yield the target compound. Key parameters include temperature control (80–100°C), solvent selection (acetic acid or ethanol), and reaction time (12–24 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the carboxylic acid derivative .

- Yield Optimization : Monitor intermediates (e.g., Schiff bases) via TLC and adjust stoichiometric ratios (e.g., 1:1 aldehyde to pyruvic acid) to minimize side products.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- HPLC-MS : Confirm molecular weight (expected [M+H]⁺ ≈ 360.8 Da) and assess purity (>95% via UV detection at 254 nm) .

- ¹H/¹³C NMR : Compare spectral data to structurally related compounds. For instance, reports ¹H NMR shifts for a tetrahydroisoquinoline analog (δ 7.8–8.2 ppm for aromatic protons), which can guide assignments for the quinoline core .

- X-ray Crystallography : Resolve crystal structure (if crystalline) to confirm substituent positions, as demonstrated for 2-phenylquinoline-4-carboxylic acid in .

Q. What stability considerations are critical for storing and handling this compound?

- Storage : Store at –20°C in airtight, light-protected containers to prevent degradation of the butoxyphenyl group.

- Handling : Use nitrile gloves and fume hoods due to potential irritancy (per Safety Data Sheets in ). Avoid aqueous solutions at extreme pH, as the carboxylic acid group may undergo hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or binding affinity in biological systems?

- In Silico Strategies :

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2), leveraging the quinoline scaffold’s planar structure for π-π stacking.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electron density at the 8-chloro substituent, which may influence electrophilic substitution patterns .

- Validation : Cross-reference computational results with experimental SAR data from analogs (e.g., ’s oxazolo-pyridine derivatives) .

Q. What experimental designs resolve contradictions in reported biological activity data for quinoline-4-carboxylic acid derivatives?

- Case Study : If antimicrobial assays show conflicting IC₅₀ values:

- Controlled Replication : Standardize bacterial strains (e.g., E. coli ATCC 25922) and culture conditions (pH 7.4, 37°C).

- Dose-Response Curves : Use 8-point dilutions (0.1–100 µM) and include positive controls (e.g., ciprofloxacin).

- Mechanistic Probes : Perform time-kill assays to distinguish bacteriostatic vs. bactericidal effects .

Q. How can researchers optimize the compound’s solubility for in vivo studies without altering its pharmacological core?

- Formulation Strategies :

- Salt Formation : React with sodium bicarbonate to generate a water-soluble carboxylate salt.

- Co-solvents : Use PEG-400 or cyclodextrin-based vehicles (e.g., 20% w/v HP-β-CD) to enhance bioavailability .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in reported melting points or spectral data across literature sources?

- Root Causes : Variations may arise from polymorphic forms ( ), hydration states, or impurities.

- Resolution :

- Perform DSC to identify polymorph transitions.

- Compare NMR data with NIST reference spectra ( ) .

- Repurify via recrystallization (e.g., ethanol/water) and reanalyze .

Ethical and Safety Compliance

Q. What safety protocols are essential for scaling up synthesis in academic labs?

- Risk Mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。